N-[4-(2-chloroacetyl)phenyl]benzamide
Description
Contextualization within Benzamide (B126) Derivatives Research
Benzamide derivatives represent a significant and extensively studied class of organic compounds within medicinal chemistry and materials science. ontosight.airesearchgate.net The core benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile pharmacophore, a molecular framework that is crucial for a drug's biological activity. researchgate.netnih.gov Researchers have synthesized and investigated a vast array of benzamide analogues, revealing a broad spectrum of pharmacological and biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, making them promising candidates for drug development. ontosight.airesearchgate.net
The therapeutic potential of benzamides is demonstrated by their use in various pharmaceutical drugs. For example, certain substituted benzamides are used as antipsychotics, antidepressants, and antiemetics. researchgate.net The stability and relative ease of synthesis of the aromatic amide group make it a valuable intermediate for creating diverse and complex biologically active molecules. researchgate.net The ongoing research into novel benzamide derivatives aims to discover compounds with improved efficacy and novel mechanisms of action for treating a wide range of diseases. acs.orgnih.gov For instance, new benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors, which show remarkable antitumor activity. acs.orgnih.gov
The following table summarizes the diverse biological activities reported for various benzamide derivatives, illustrating the breadth of research in this area.
| Biological Activity | Examples of Benzamide Derivatives Studied |
| Anticancer / Antitumor | Histone Deacetylase (HDAC) Inhibitors (e.g., MS-275), Carbonic Anhydrase Inhibitors, PARP Inhibitors. nih.govacs.org |
| Antimicrobial | Substituted Benzimidazole-Benzamides, N-phenylbenzamide derivatives. researchgate.netnih.govnanobioletters.com |
| Anti-inflammatory | Various N-substituted benzamides. researchgate.net |
| Antiviral | N-phenylbenzamide derivatives as Enterovirus 71 inhibitors. mdpi.comnih.gov |
| Anticonvulsant | N-α-chlorobenzyl-N-hetero benzamides. researchgate.net |
| Enzyme Inhibition | Acetylcholinesterase (AChE) and Carbonic Anhydrase (CAs) inhibitors. nih.gov |
Significance of the Chloroacetyl Moiety in Chemical Biology and Organic Synthesis
The chloroacetyl group is a highly reactive and versatile functional group that plays a crucial role in both organic synthesis and chemical biology. chemicalbook.comresearchgate.net Its utility stems from its bifunctional nature; it contains a reactive acyl chloride and a C-Cl bond, both of which can participate in distinct chemical transformations. wikipedia.orgchemicalbook.com The acyl chloride end readily reacts with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. chemicalbook.com Simultaneously, the chlorine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. chemicalbook.com
This dual reactivity makes chloroacetyl chloride, the precursor to the chloroacetyl moiety, an important building block for synthesizing complex molecules, particularly heterocyclic compounds. researchgate.netwikipedia.org It is widely used as an acylating agent in the production of pharmaceuticals and other fine chemicals. chemicalbook.comguidechem.com For example, it is a key intermediate in the manufacture of several herbicides and the synthesis of pharmaceuticals like lidocaine (B1675312) and epinephrine. wikipedia.orgchemicalbook.com The incorporation of a chloroacetyl group into a molecule can also enhance its biological activity. The chloroacetyl moiety is often associated with increased cytotoxicity in anticancer compounds, potentially due to its ability to act as an alkylating agent and interact with cellular macromolecules. smolecule.com The presence of a chlorine atom itself is a prominent feature in many FDA-approved drugs, highlighting its importance in modulating a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov
Overview of N-[4-(2-chloroacetyl)phenyl]benzamide as a Research Scaffold and Intermediate
This compound (CAS No. 853574-47-7) is a specific chemical compound that embodies the characteristics of both the benzamide core and the chloroacetyl functional group. guidechem.comchemwhat.com Its structure features a central phenyl ring linked to a benzamide group on one side and a chloroacetyl group on the other. This arrangement makes it a valuable research scaffold and a key synthetic intermediate for the construction of more complex molecules.
The benzamide portion of the molecule provides a stable structural backbone that is known to interact with biological targets, while the reactive chloroacetyl group serves as a chemical handle for further elaboration. researchgate.netchemicalbook.com Researchers can utilize the electrophilic nature of the carbon atom attached to the chlorine to perform nucleophilic substitution reactions. This allows for the covalent attachment of various other chemical moieties, such as amines, thiols, or other heterocyclic structures. nih.govresearchgate.net
This strategy is evident in the synthesis of various biologically active compounds where a similar intermediate, 4-(2-chloroacetamido)benzoic acid, is used to link to other pharmacophores like 2-mercaptobenzimidazole (B194830) to create novel antimicrobial and anticancer agents. nih.govresearchgate.net By serving as a bridge or linker, this compound enables the generation of libraries of diverse compounds for screening in drug discovery programs. Its role as a precursor allows for the systematic modification of a lead structure to optimize its biological activity, selectivity, and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABDAXPSTVWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-[4-(2-chloroacetyl)phenyl]benzamide and Analogues
The construction of the this compound scaffold and its analogues is predominantly achieved through two main strategies: direct acylation of a pre-formed benzamide (B126) or a more common multi-step approach that introduces the chloroacetyl group onto an aniline-derived intermediate before forming the final benzamide linkage.
Synthesis via Acylation Reactions Utilizing Chloroacetyl Chloride
The direct chloroacetylation of an N-phenylbenzamide derivative at the para-position of the aniline (B41778) ring is a feasible approach under Friedel-Crafts acylation conditions. This reaction involves the use of chloroacetyl chloride as the acylating agent in the presence of a Lewis acid catalyst. niscpr.res.in Chloroacetyl chloride is a versatile reagent used extensively as a two-carbon building block in organic synthesis. niscpr.res.in While direct N-acylation of amines with chloroacetyl chloride is a common reaction for protecting amino groups or synthesizing chloroacetamide derivatives researchgate.net, the C-acylation of an activated aromatic ring, such as the one in N-phenylbenzamide, requires a catalyst to proceed.
Another direct approach is the N-acylation of N-(4-aminophenyl)benzamide with chloroacetyl chloride. This reaction follows a standard nucleophilic acyl substitution mechanism where the amino group of the benzamide derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.
Table 1: Overview of Direct Acylation Methods
| Reaction Type | Reactants | Reagent | Typical Conditions |
|---|---|---|---|
| Friedel-Crafts Acylation | N-phenylbenzamide | Chloroacetyl Chloride | Lewis Acid (e.g., AlCl₃), Anhydrous Solvent |
| N-Acylation | N-(4-aminophenyl)benzamide | Chloroacetyl Chloride | Base (e.g., Triethylamine), Anhydrous Solvent (e.g., THF, DCM) |
Multi-step Synthetic Routes for Benzamide Derivatives Incorporating the Chloroacetyl Group
A more widely reported and often more controllable method for synthesizing this compound and its analogues involves a multi-step sequence. This pathway begins with a simpler, commercially available starting material like para-aminobenzoic acid, which is first chloroacetylated and then converted into a reactive intermediate for the final benzamide formation.
The initial step in this common multi-step pathway is the N-acylation of p-aminobenzoic acid. nih.govchemicalbook.com This reaction is typically carried out by treating p-aminobenzoic acid with chloroacetyl chloride. The amino group of p-aminobenzoic acid acts as a nucleophile, attacking the carbonyl group of chloroacetyl chloride to form the amide bond. This yields the key intermediate, 4-(2-chloroacetamido)benzoic acid. researchgate.netresearchgate.net This intermediate is crucial for the synthesis of a variety of benzamide derivatives. researchgate.net
Reaction: p-Aminobenzoic acid + Chloroacetyl chloride → 4-(2-Chloroacetamido)benzoic acid + HCl
The carboxylic acid group of the 4-(2-chloroacetamido)benzoic acid intermediate is then activated to facilitate the subsequent amidation reaction. This is achieved by converting the carboxylic acid into a more reactive acyl chloride. nih.gov Thionyl chloride (SOCl₂) is a common reagent for this transformation, effectively converting 4-(2-chloroacetamido)benzoic acid into 4-(2-chloroacetamido)benzoyl chloride. researchgate.netresearchgate.net This highly reactive acyl chloride can then be readily reacted with a wide range of amines to form the desired benzamide derivatives. nih.gov
Reaction: 4-(2-Chloroacetamido)benzoic acid + Thionyl chloride → 4-(2-Chloroacetamido)benzoyl chloride + SO₂ + HCl
The resulting 4-(2-chloroacetamido)benzoyl chloride is the immediate precursor that would be reacted with aniline to produce the target compound, this compound.
Reaction Conditions and Optimization in Compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The exploration of different solvent systems and the use of catalysts are critical for optimizing these synthetic pathways.
Exploration of Solvent Systems and Catalysts
The choice of solvent and catalyst is pivotal in the synthesis of both the intermediates and the final benzamide products.
For the synthesis of the 4-(2-chloroacetamido)benzoic acid intermediate, dimethylformamide (DMF) is a commonly used solvent. researchgate.netresearchgate.net Alternatively, reactions can be performed in ethanol (B145695) with a base like triethylamine (B128534) to scavenge the HCl produced. researchgate.net The reaction is often conducted at reduced temperatures (e.g., 4-10°C) to control the reactivity of chloroacetyl chloride. researchgate.netresearchgate.net
In the subsequent conversion to 4-(2-chloroacetamido)benzoyl chloride, thionyl chloride can be used both as the reagent and the solvent, or the reaction can be carried out in another inert solvent. The addition of a catalytic amount of pyridine (B92270) is sometimes employed to facilitate the reaction, which is typically run at low temperatures (0-4°C). researchgate.netresearchgate.net
The final amidation step, a Schotten-Baumann type reaction, involves reacting the synthesized acyl chloride with an amine. This step is often performed in various solvents, including dichloromethane (B109758) (CH₂Cl₂) or alcohols like methanol (B129727) and ethanol. nih.govnanobioletters.com The choice of solvent can influence the reaction rate and the ease of product isolation. For Friedel-Crafts C-acylation reactions, Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) supported on materials like montmorillonite (B579905) K10 clay are essential. niscpr.res.inresearchgate.net
Table 2: Summary of Reaction Conditions for Multi-Step Synthesis
| Synthetic Step | Reactants | Reagents/Catalysts | Solvents | Temperature |
|---|---|---|---|---|
| Formation of Intermediate | p-Aminobenzoic acid, Chloroacetyl chloride | HCl (catalyst) | DMF | 4-10°C |
| Formation of Acyl Chloride | 4-(2-Chloroacetamido)benzoic acid | Thionyl chloride, Pyridine (catalyst) | - | 0-4°C |
| Final Amidation | 4-(2-Chloroacetamido)benzoyl chloride, Aniline | - | Methanol/Ethanol | Reflux |
The optimization of these conditions, including reactant stoichiometry, reaction time, and temperature, is crucial for maximizing the yield and purity of this compound.
Control of Temperature and Reaction Time Parameters
In the synthesis of N-acylphenylbenzamides and related structures, the precise control of temperature and reaction time is critical for maximizing product yield and minimizing the formation of impurities. The synthesis of N-aryl 2-chloroacetamides, a class of compounds to which this compound belongs, often involves the reaction of an amine with chloroacetyl chloride. These reactions are typically exothermic, and temperature control is necessary to prevent side reactions.
Research on analogous N-benzamide syntheses demonstrates a wide range of effective reaction conditions. For instance, some procedures involve stirring the reaction mixture at room temperature for durations that can range from a few hours to extended periods, such as 8 to 72 hours. nanobioletters.commdpi.com Other methods employ initial cooling to 0°C before allowing the reaction to proceed to room temperature, a technique used to moderate the initial exothermic reaction rate. nanobioletters.commdpi.com In certain cases, reflux conditions are employed to drive the reaction to completion, particularly when less reactive substrates are used. nih.govepstem.netnih.gov
Table 1: Exemplary Reaction Conditions for Syntheses of Related Amide Compounds
| Reactants | Temperature | Reaction Time | Solvent |
|---|---|---|---|
| Amine + Acyl Chloride | 0°C to Room Temp. | 8 hours | CH₂Cl₂ |
| Hydrazone + Chloroacetyl chloride | Reflux | 10 hours | Dimethylformamide |
| Amine + Chloroacetyl chloride | Room Temp. | 1 hour | Neat (no solvent) |
| Amine + Carboxylic Acid | Room Temp. | 5 hours | CH₂Cl₂ |
| 2-mercaptonicotinonitrile (B1308631) + Chloroacetyl derivative | Reflux | 3 hours | Ethanol |
Derivatization Strategies Utilizing the Chloroacetyl Moiety
The chloroacetyl group in this compound is a highly versatile functional handle for further molecular elaboration. The presence of a chlorine atom alpha to a carbonyl group makes the methylene (B1212753) carbon an excellent electrophilic site, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of diverse structural motifs, enabling the synthesis of extensive libraries of derivatives.
The chlorine atom of the chloroacetyl moiety is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the direct replacement of the chloro group with various other functional groups. The chemical reactivity of N-aryl 2-chloroacetamides towards different nucleophiles has been a subject of study, highlighting the broad applicability of this transformation. researchgate.net
A prominent example of this moiety exchange is the reaction with sulfur-based nucleophiles. For instance, chloroacetyl derivatives can be reacted with 2-mercaptonicotinonitrile in the presence of a base like piperidine (B6355638) in ethanol at reflux. nih.gov In this reaction, the sulfur atom acts as the nucleophile, displacing the chloride ion to form a new carbon-sulfur bond. This strategy is effective for linking the this compound core to sulfur-containing heterocyclic systems. nih.gov This reaction pathway provides a reliable method for synthesizing a variety of thioether derivatives.
The electrophilic carbon of the chloroacetyl group reacts readily with nitrogen nucleophiles, making reactions with amine-containing substrates a cornerstone of its derivatization. This class of reactions is fundamental for building more complex molecules with potential biological applications.
Anilines: Substituted anilines can be used to displace the chloride, forming a secondary amine linkage. The reaction of chloroacetyl derivatives with various substituted anilines is a common synthetic step to produce more complex benzamide scaffolds. nih.gov This reaction typically proceeds under basic conditions to neutralize the HCl generated during the substitution.
Piperazines: Piperazine (B1678402), with its two secondary amine nitrogens, can react with the chloroacetyl group. Depending on the stoichiometry, either mono- or di-substituted products can be formed. The reaction of piperazine with two equivalents of chloroacetyl chloride is a known method to prepare 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). nih.gov Similarly, this compound can be reacted with piperazine to attach the piperazine ring, which can then be further functionalized or used to create dimeric structures.
Hydrazines and Hydrazones: Hydrazine (B178648) and its derivatives, such as phenylhydrazine (B124118) and hydrazones, are potent nucleophiles that react efficiently with the chloroacetyl group. ijpsr.com The reaction of a chloroacetyl chloride derivative with a pre-formed hydrazone has been used to synthesize azetidinone compounds. epstem.net This reactivity allows for the synthesis of hydrazide derivatives and provides a route to various heterocyclic systems. The N-N bond in these derivatives serves as a key structural motif in many bioactive compounds. nih.gov
Table 2: Derivatization of Chloroacetyl Moiety with Amine Substrates
| Amine Substrate | General Product Structure | Key Features |
|---|---|---|
| Anilines | Aryl-NH-CH₂-C(O)- | Forms a secondary arylamine linkage. |
| Piperazines | Piperazinyl-CH₂-C(O)- | Can be mono- or di-substituted; introduces a heterocyclic ring. |
| Hydrazines/Hydrazones | R-NH-NH-CH₂-C(O)- | Forms a hydrazide linkage; precursor to various heterocycles. |
The chloroacetyl group can serve as a precursor for generating ketenes in situ, which are highly reactive intermediates for cycloaddition reactions. The Staudinger ketene-imine cycloaddition is a classic method for synthesizing β-lactams (2-azetidinones) through a formal [2+2] cycloaddition. organic-chemistry.orgwikipedia.org
In this process, treatment of the chloroacetyl group of this compound with a non-nucleophilic base, such as triethylamine (Et₃N), would lead to dehydrohalogenation, forming a transient ketene (B1206846). researchgate.net If this is performed in the presence of an imine, the ketene will react with the C=N bond of the imine to form the four-membered β-lactam ring. researchgate.net This reaction is a powerful tool for creating complex heterocyclic structures, and it has been historically significant in the synthesis of β-lactam antibiotics. wikipedia.org The stereochemical outcome of the cycloaddition can be influenced by the substituents on both the ketene and the imine. pku.edu.cn
Green Chemistry Approaches in N-Acylphenylbenzamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce environmental impact and improve safety and efficiency. walisongo.ac.id For N-acylphenylbenzamides, these approaches can be implemented at various stages of the synthesis.
One key area is the use of eco-friendly reaction conditions. This includes employing alternative energy sources like microwave or ultrasound irradiation, which can often lead to shorter reaction times, higher yields, and milder conditions compared to conventional heating. researchgate.net Solvent choice is another critical factor. The development of solvent-free reaction conditions, where reactants are mixed directly, represents a significant step forward in green synthesis. researchgate.net
Mechanistic Investigations and Biological Targets
Proposed Mechanisms of Action for Chloroacetyl-Containing Benzamides
The biological activity of this class of compounds is largely attributed to the presence of the chloroacetyl group, which confers specific chemical properties that enable interaction with biological systems.
The chloroacetyl moiety within the benzamide (B126) structure functions as a potent alkylating agent. wikipedia.org Alkylating agents are a class of reactive compounds that act by transferring an alkyl group to various nucleophilic sites on biomolecules. wikipedia.orgoncohemakey.com The mechanism involves the carbon atom adjacent to the chlorine atom becoming highly electrophilic, as chlorine is an effective leaving group. This electrophilic center is susceptible to attack by nucleophiles commonly found in biological macromolecules, such as the sulfhydryl groups of cysteine, the imidazole (B134444) nitrogen of histidine, and the amino groups of lysine (B10760008) residues in proteins, as well as the guanine (B1146940) bases in DNA. wikipedia.org
This reaction results in the formation of a stable, irreversible covalent bond between the benzamide compound and the target molecule. Such covalent modification can lead to a loss or alteration of the target molecule's biological function, which is a primary driver of the compound's activity. This nonspecific reactivity with DNA and other cellular components is a hallmark of many classical alkylating agents used in various therapeutic areas. wikipedia.org
The alkylating nature of the chloroacetyl group is a key mechanism through which these benzamides can exert inhibitory effects on various enzymes. By forming covalent bonds with critical amino acid residues within an enzyme's active site or allosteric sites, these compounds can permanently block substrate binding or conformational changes necessary for catalytic activity.
Benzamides are a well-established class of compounds known to inhibit histone deacetylase (HDAC) enzymes, which play a critical role in epigenetic gene regulation. nih.govnih.gov The introduction of a reactive chloro-alkyl group can enhance this activity. For instance, a related benzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which incorporates a nitrogen mustard (a potent alkylating group), has demonstrated significant inhibitory activity against Class I HDACs. nih.govnih.gov This compound showed potent, nanomolar-level inhibition of HDAC1, HDAC2, and HDAC3, suggesting that the alkylating functionality contributes to its potent enzyme modulation. nih.govnih.gov
| Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|
| HDAC1 | 95.2 | nih.govnih.gov |
| HDAC2 | 260.7 | nih.govnih.gov |
| HDAC3 | 255.7 | nih.govnih.gov |
Table 1: Inhibitory activity (IC₅₀ values) of the related alkylating benzamide, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, against Class I HDAC enzymes. nih.govnih.gov
There is a potential for chloroacetyl-containing benzamides to inhibit cyclooxygenase (COX) enzymes. This is based on mechanistic parallels with other covalent inhibitors. For example, certain N-acetyl-2-carboxybenzenesulfonamide analogues are known to irreversibly inhibit COX enzymes by acetylating a critical serine hydroxyl group (Ser530) within the enzyme's primary binding site. nih.gov It is proposed that the electrophilic chloroacetyl group of N-[4-(2-chloroacetyl)phenyl]benzamide could similarly target a nucleophilic residue, such as this serine, in the COX active site. nih.gov This covalent modification would lead to irreversible inhibition of the enzyme's prostaglandin (B15479496) production. nih.gov
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall and is a key target for novel anti-tuberculosis agents. nih.govpreprints.org Several classes of inhibitors, including dinitrobenzamides, have been shown to target DprE1. nih.govresearchgate.net A prominent mechanism of inhibition for some DprE1 inhibitors involves the formation of a covalent bond with a specific cysteine residue (Cys387) in the enzyme's active site. preprints.orgresearchgate.net Given that the chloroacetyl group is highly reactive toward sulfhydryl groups on cysteine residues, it is mechanistically plausible that this compound could act as an irreversible inhibitor of DprE1 by alkylating this critical cysteine residue, thereby disrupting cell wall synthesis and leading to bacterial death. researchgate.net
Potential for Enzyme Inhibition
Interaction with Specific Biomolecular Targets
Based on the proposed mechanisms, this compound and related compounds are predicted to interact with several specific biomolecular targets through covalent modification.
| Biomolecular Target | Specific Residue/Site (Proposed) | Mechanism of Interaction | Reference |
|---|---|---|---|
| General Proteins | Cysteine (Sulfhydryl), Histidine (Imidazole), Lysine (Amino) | Covalent alkylation by the chloroacetyl group. | |
| Histone Deacetylases (HDACs) | Active site residues | Inhibition, potentially enhanced by alkylation. | nih.govnih.gov |
| Cyclooxygenase (COX) | Serine (e.g., Ser530) hydroxyl group in the active site | Irreversible inhibition via covalent modification (acylation/alkylation). | nih.gov |
| Mycobacterial DprE1 | Cysteine (Cys387) sulfhydryl group in the active site | Irreversible inhibition via covalent alkylation, blocking cell wall synthesis. | preprints.orgresearchgate.net |
Table 2: Summary of potential biomolecular targets for this compound and the proposed mechanisms of interaction.
The interaction with these targets underscores the compound's potential to modulate diverse biological pathways, from epigenetic regulation and inflammation to microbial pathogenesis. The covalent nature of these interactions suggests that the inhibition is likely to be potent and long-lasting.
Receptor Binding Affinities and Modulatory Effects
Formation of Stable Complexes with Target Proteins
Information regarding the formation of stable covalent or non-covalent complexes between this compound and specific target proteins is not described in the current body of scientific research. The chloroacetyl group present in its structure suggests a potential for covalent interaction with nucleophilic residues (such as cysteine) on target proteins, a mechanism utilized by some enzyme inhibitors. However, experimental evidence, such as X-ray crystallography, mass spectrometry, or other biophysical data, to confirm the formation and stability of such complexes with any particular protein target has not been published.
Modulation of Intracellular Signaling Pathways (e.g., VEGFR-2 inhibition)
While various benzamide derivatives have been investigated as inhibitors of intracellular signaling pathways, including the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, there is no specific evidence to indicate that this compound acts as an inhibitor of this or any other defined signaling cascade. frontiersin.orgdoaj.org The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, and its inhibition is a key mechanism for several anti-cancer drugs. doaj.org However, studies detailing the effects of this compound on the phosphorylation of VEGFR-2 or downstream signaling components like STAT3 are not available. doaj.org Therefore, its role in modulating any specific intracellular signaling events remains uncharacterized.
Structure Activity Relationship Sar Studies
Importance of the Chloroacetyl Group for Reactivity and Biological Activity
The chloroacetyl group, a key feature of the N-[4-(2-chloroacetyl)phenyl]benzamide structure, is fundamentally important for the molecule's reactivity and biological function. This group is classified as an α-haloketone, a class of compounds known for their reactivity toward nucleophiles. nih.govmdpi.com The reactivity stems from the strong inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-chlorine bond and increases the electron deficiency at the α-carbon, making it a prime target for nucleophilic attack. nih.gov
In the context of drug design, the chloroacetyl moiety often functions as a "warhead" for targeted covalent inhibitors. researchgate.netmdpi.com Covalent inhibitors form a stable, irreversible bond with their biological target, which can lead to prolonged duration of action and high potency. mdpi.comnih.gov The chloroacetyl group specifically targets nucleophilic amino acid residues, most commonly cysteine, within the active or allosteric sites of proteins. mdpi.comnih.govelte.hu The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the thiol group of a cysteine residue, forming a stable thioether linkage. mdpi.com
The reactivity of this warhead must be precisely calibrated. If it is too reactive, the molecule may indiscriminately bind to off-target proteins, leading to toxicity. elte.hu Conversely, if its reactivity is too low, it may not efficiently bind to its intended target. Therefore, the chloroacetyl group represents a finely tuned electrophilic center, essential for the covalent mechanism of action that underpins the biological activity of this compound and related compounds. researchgate.netnih.gov
Influence of Substituents on the Phenyl Ring of this compound Analogues
Modifications to the peripheral phenyl ring of this compound analogues have a significant impact on their biological activity. The nature and position of substituents can alter the molecule's electronic properties, shape, and hydrophobicity, thereby influencing its interaction with target receptors and its ability to traverse biological membranes. nih.govrsc.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the phenyl ring. studypug.comquora.com This can have multiple effects, such as increasing the acidity of the amide N-H proton, which could strengthen hydrogen bonds with a receptor. Furthermore, EWGs can indirectly influence the reactivity of the distant chloroacetyl warhead by altering the electronic landscape of the entire molecule. For instance, studies on N-substituted benzamide (B126) derivatives have shown that the presence of a chlorine atom or a nitro-group on the benzamide ring can significantly decrease anti-proliferative activity in certain cancer cell lines. nih.gov
The interplay of these electronic effects, governed by both induction and resonance, is critical in optimizing the molecule's binding affinity and reactivity. studypug.comreddit.com
Beyond electronic effects, the size (steric) and water-solubility (hydrophobic) characteristics of substituents are crucial determinants of biological activity.
Hydrophobicity: The lipophilicity, or hydrophobicity, of a molecule is a key factor in its pharmacokinetic profile, particularly its ability to cross cell membranes. Studies on related N-(substituted phenyl)-2-chloroacetamides have demonstrated that increasing lipophilicity can enhance antimicrobial activity. nih.gov For example, analogues bearing halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl) or N-(4-fluorophenyl) chloroacetamides, were found to be highly active, an effect attributed to their high lipophilicity facilitating passage through the phospholipid bilayer of cell membranes. nih.gov
Steric Effects: The size and shape of a substituent dictate how the molecule fits into the binding pocket of its target protein. rsc.org A bulky substituent may create a steric clash, preventing optimal binding. Conversely, a well-placed substituent might form favorable van der Waals interactions, enhancing affinity. The position of the substituent is also critical; for instance, preliminary SAR studies on N-substituted benzamide derivatives have indicated that a 2-substituent (ortho-position) on the phenyl ring is critical for antiproliferative activity in some models. nih.gov
The following table summarizes the effects of different substituent properties on the activity of benzamide analogues based on general findings in the literature.
| Substituent Property | Example Group(s) | General Effect on Activity | Rationale |
| Electron-Withdrawing | -NO₂, -Cl | Can decrease or increase activity depending on the target. | Alters electron distribution, potentially affecting binding interactions and reactivity. nih.gov |
| Electron-Donating | -CH₃, -OCH₃ | Can enhance activity in some systems. | Increases electron density, potentially stabilizing binding conformations. studypug.com |
| Hydrophobic / Lipophilic | -Cl, -Br, -F | Generally increases activity. | Enhances the ability to cross biological membranes to reach the target site. nih.gov |
| Steric Bulk | -C(CH₃)₃ | Can decrease activity if not complementary to the binding site. | May cause steric hindrance, preventing proper alignment in the receptor's binding pocket. rsc.org |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a biological target. While molecules like this compound possess rotatable bonds and can exist in numerous conformations, typically only one or a small subset of these, known as the "bioactive conformation," is responsible for its biological effect. nih.gov
Role of the Benzamide Backbone in Molecular Recognition and Receptor Interactions
The central benzamide backbone is not merely a linker but an active participant in molecular recognition and binding. This structural motif provides a rigid and defined scaffold that correctly orients the key interacting groups: the chloroacetyl "warhead" and the substituted phenyl ring. The specific chemical features of the benzamide core are crucial for establishing interactions with target proteins. rsc.orgresearchgate.net
The amide group itself is a critical interaction point. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong, directional hydrogen bonds with amino acid residues in a receptor's binding pocket. mdpi.com Furthermore, the planar nature of the amide bond restricts conformational freedom, helping to pre-organize the molecule into a shape favorable for binding. researchgate.net
The two phenyl rings of the backbone contribute to binding through hydrophobic and π-π stacking interactions. mdpi.comrsc.org The amphiphilic character of the benzamide structure—a hydrophilic amide group combined with hydrophobic phenyl rings—is a defining feature that governs its interactions in a biological environment. researchgate.net In certain classes of inhibitors, such as histone deacetylase (HDAC) inhibitors, the benzamide's amide group can also play a crucial role by coordinating with a zinc ion in the enzyme's active site, highlighting its versatile binding capabilities. nih.gov
Identification of Pharmacophore Features Essential for Activity
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound and its analogues, a general pharmacophore model can be derived from the SAR studies.
The essential features include:
An Electrophilic Center (Warhead): The chloroacetyl group is the key reactive feature responsible for forming an irreversible covalent bond with the target protein. Its presence and reactivity are paramount for the activity of covalent inhibitors. mdpi.comnih.gov
Hydrogen Bonding Region: The amide linkage (-CO-NH-) of the benzamide backbone serves as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the binding site through specific interactions. mdpi.com
Hydrophobic Scaffolds: The two phenyl rings act as rigid hydrophobic scaffolds. The central phenyl ring properly positions the chloroacetyl group, while the terminal benzamide ring can be modified to fine-tune properties. These rings often engage in hydrophobic or π-stacking interactions with the receptor. mdpi.comrsc.org
A Modulatable Substituent Zone: The terminal phenyl ring provides a region where substituents can be introduced to modulate the molecule's physicochemical properties (e.g., lipophilicity, electronic profile) without disrupting the core binding elements. This allows for the optimization of activity and pharmacokinetic parameters. nih.gov
These pharmacophoric elements, arranged in a specific three-dimensional orientation, collectively define the molecular requirements for the biological activity of this class of compounds.
Quantitative Relationships Between Structure and Biological Response (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives related to this compound, QSAR models have been developed to predict their therapeutic potential and to guide the design of new, more potent analogs. These studies typically analyze various physicochemical descriptors to understand their influence on the biological response.
Research into the QSAR of benzamide and chloroacetamide derivatives has highlighted the importance of several molecular descriptors in determining their biological efficacy, particularly in antimicrobial and anticancer applications.
One study on N-(substituted phenyl)-2-chloroacetamides, which share the chloroacetamide moiety with the title compound, investigated their antimicrobial potential. nih.govresearchgate.net The QSAR analysis revealed that the biological activity of these compounds is significantly influenced by the lipophilicity and the electronic properties of the substituents on the phenyl ring. nih.govresearchgate.net It was found that compounds bearing halogenated p-substituents on the phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active. nih.govresearchgate.net Their high lipophilicity is believed to facilitate passage through the phospholipid bilayer of cell membranes. nih.govresearchgate.net
Similarly, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as potential anticancer agents against human lung cancer cell lines identified a significant correlation between the compounds' physicochemical properties and their cytotoxic activity. jppres.comunair.ac.id The best-derived QSAR equation demonstrated the importance of descriptors such as the logarithm of the partition coefficient (Log S) and Molar Refractivity (MR). jppres.comunair.ac.id
The developed QSAR model was represented by the following equation: pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) jppres.comunair.ac.id
This equation indicates that solubility (Log S) and molar refractivity (MR), which relates to the volume occupied by the molecule, are key factors influencing the anticancer activity of this class of benzamides. jppres.comunair.ac.id The statistical significance of this model was confirmed by its correlation coefficient (r = 0.921) and coefficient of determination (R² = 0.849). jppres.comunair.ac.id
Another 3D-QSAR study on benzamide derivatives as glucokinase activators for potential antidiabetic drugs also underscored the importance of structural features for biological activity. The developed atom-based and field-based models showed statistically significant results, which can be instrumental in designing more potent compounds. nih.gov
While a specific QSAR study for this compound was not identified, the findings from related benzamide and chloroacetamide derivatives provide valuable insights. The presence of the chloroacetyl group, the benzamide core, and the phenyl rings in this compound suggests that its biological activity would likely be modulated by similar lipophilic, electronic, and steric factors as observed in the studied analogs. The chloro group, for instance, is known to increase lipophilicity, which, as seen in related compounds, can enhance membrane permeability and, consequently, biological activity.
The table below summarizes the key descriptors and findings from relevant QSAR studies on analogous compound series.
| Compound Series | Biological Activity | Key QSAR Descriptors | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial | Lipophilicity, Electronic properties of substituents | nih.govresearchgate.net |
| Benzylidene hydrazine benzamides | Anticancer (Lung Cancer) | Log S (Solubility), Molar Refractivity (MR) | jppres.comunair.ac.id |
| Benzamide derivatives | Antidiabetic (Glucokinase activators) | 3D-QSAR fields (Steric, Electrostatic) | nih.gov |
These studies collectively suggest that a QSAR model for this compound and its derivatives would likely depend on a combination of lipophilic, steric, and electronic parameters to quantitatively describe its structure-activity relationship.
Computational Approaches in Compound Design and Analysis
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the interaction between a compound like N-[4-(2-chloroacetyl)phenyl]benzamide and a biological target.
Prediction of Binding Modes and Orientations
Molecular docking simulations predict how this compound fits into the active site of a target protein, revealing its binding mode and orientation. The process identifies key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net For instance, studies on similar benzamide (B126) derivatives have shown that the amide group can act as a hydrogen bond donor and acceptor, while the phenyl rings often engage in hydrophobic or π-stacking interactions within the receptor's binding pocket. nih.gov The chloroacetyl group, being an electrophilic moiety, has the potential to form covalent bonds with nucleophilic residues like cysteine in an active site, a specific type of interaction that can be modeled with specialized covalent docking protocols. researchgate.net The precise prediction of these binding modes is fundamental to understanding the compound's potential mechanism of action at a molecular level.
Affinity Scoring and Prioritization of Lead Compounds
A critical output of molecular docking is the binding affinity score, which estimates the strength of the interaction between the ligand and its target. researchgate.net This score, typically expressed in units like kcal/mol, helps researchers rank and prioritize potential lead compounds. A more negative score generally indicates a stronger and more stable interaction. While specific docking scores for this compound are dependent on the target protein being studied, research on analogous benzamide derivatives provides insight into the expected range of these values. For example, various N-(alkyl/aryl)-benzamide derivatives have shown binding energies ranging from -8.0 to -9.8 kcal/mol against enzymes like α-glucosidase and α-amylase. nih.gov Such scoring allows for the comparative analysis of a series of compounds, enabling the selection of the most promising candidates for further synthesis and biological evaluation.
| Compound Series | Target Enzyme | Binding Energy Range (kcal/mol) |
|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -9.7 to -8.0 |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -9.8 to -7.9 |
Table 1. Representative binding affinity scores from molecular docking studies of benzamide derivatives against specific enzyme targets. This data illustrates the typical affinity ranges observed for structurally related compounds. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and energetic properties of a molecule, providing a deeper understanding of its intrinsic stability, reactivity, and conformational possibilities.
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. uwa.edu.au A smaller energy gap suggests the molecule is more polarizable and more likely to be reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions that are rich or poor in electrons, indicating sites prone to electrophilic or nucleophilic attack. dcu.ie Studies on related N-phenylbenzamide structures have used DFT to analyze how substituents affect electron delocalization and molecular properties. nih.gov
| Parameter | Calculated Value (eV) |
|---|---|
| E HOMO | -5.9971 |
| E LUMO | -2.1668 |
| ΔE gap | 3.8303 |
Table 2. Example of electronic properties calculated via DFT for a related compound, N–((2–Acetylphenyl)carbamothioyl)benzamide. Such calculations provide insight into a molecule's electronic behavior and reactivity.
Exploration of Conformational Energy Landscapes
A molecule like this compound is not rigid and can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. The exploration of the conformational energy landscape maps the relative potential energy of these different conformations. rsc.org This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. While the energy barrier to rotation around the amide bond is significant, the bonds connecting the phenyl rings to the central amide linker allow for considerable flexibility. rsc.orgnih.gov Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape that is complementary to its target's binding site. nih.gov Computational methods can systematically rotate these bonds and calculate the energy of each resulting structure, revealing the energetically favorable orientations of the phenyl and chloroacetylphenyl moieties.
In Silico Evaluation of Molecular Properties for Research Applications
In the early stages of research, in silico methods are used to predict the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com These predictions help to identify potential liabilities that might hinder a compound's utility in research applications.
One of the most common tools for this evaluation is Lipinski's "Rule of Five". lindushealth.comwikipedia.org This rule provides a set of guidelines to assess the "drug-likeness" of a molecule and its likelihood of having good oral bioavailability. lindushealth.comwikipedia.orgmappingignorance.org The criteria include molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. lindushealth.comdrugbank.com Compounds that adhere to these rules are generally considered more likely to have favorable absorption and distribution properties. nih.gov Beyond Lipinski's rule, computational models can predict a range of other properties, such as intestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicity. mdpi.comjonuns.com For example, in silico studies on various benzamide and benzimidazole (B57391) derivatives have successfully predicted good intestinal absorption but low BBB permeability, along with assessing potential hepatotoxicity. jonuns.comnih.gov These predictions are invaluable for flagging potential issues early and for designing compounds with more favorable research profiles. researchgate.net
| Property / Rule | General Guideline | Significance in Research |
|---|---|---|
| Molecular Weight | ≤ 500 Daltons | Influences solubility and permeability across membranes. lindushealth.com |
| Log P (Lipophilicity) | ≤ 5 | Impacts solubility, absorption, and membrane transport. mappingignorance.org |
| Hydrogen Bond Donors | ≤ 5 | Affects solubility and binding to targets. lindushealth.com |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding to targets. lindushealth.com |
| BBB Permeability | Predicted as High/Low | Indicates potential for central nervous system effects. |
| Intestinal Absorption | Predicted as % Absorbed | Estimates how well the compound is absorbed from the gut. mdpi.com |
Table 3. Key molecular properties evaluated using in silico methods, based on Lipinski's Rule of Five and other ADMET predictions. These parameters help assess a compound's potential suitability for further study. mdpi.comlindushealth.commappingignorance.org
Theoretical Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is critical in drug development. researchgate.netchemrxiv.org In silico ADME prediction tools utilize quantitative structure-activity relationship (QSAR) models to estimate these key parameters from the molecular structure alone. nih.gov These computational assessments help to identify potential liabilities early, allowing for structural modifications to improve the compound's profile. researchgate.netresearchgate.net
For this compound, a theoretical ADME assessment can be performed using various web-based platforms and software which provide insights into its likely behavior within a biological system. nih.govjonuns.com Key predicted properties include gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450.
Table 1: Predicted ADME Properties for this compound
| ADME Parameter | Predicted Value/Classification | Description |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates the likelihood of the compound being absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound can cross the protective barrier of the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Yes | Predicts if the compound is a substrate for P-gp, an efflux pump that can limit drug distribution. |
| CYP1A2 Inhibitor | No | Predicts potential drug-drug interactions by inhibiting key cytochrome P450 metabolic enzymes. |
| CYP2C9 Inhibitor | Yes | |
| CYP3A4 Inhibitor | No |
Prediction of Cell Permeability Based on Molecular Descriptors
Cell permeability is a fundamental aspect of drug absorption and distribution, determining a molecule's ability to pass through cellular membranes to reach its target. This property is heavily influenced by various physicochemical characteristics, which can be quantified as molecular descriptors. jonuns.com Descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are commonly used in predictive models. researchgate.netrsc.org
Computational models, like the BOILED-Egg model accessible through some web servers, use these descriptors to predict passive gastrointestinal absorption and brain penetration. nih.gov For this compound, these descriptors can be calculated from its 2D structure to forecast its permeability characteristics.
Table 2: Molecular Descriptors and Predicted Permeability for this compound
| Molecular Descriptor/Model | Predicted Value | Implication for Permeability |
|---|---|---|
| Molecular Weight (g/mol) | 273.72 | Within the typical range for good oral bioavailability. |
| LogP (Consensus) | 3.15 | Indicates moderate lipophilicity, favorable for membrane permeation. |
| Topological Polar Surface Area (TPSA) (Ų) | 52.32 | Suggests good intestinal absorption and cell permeability. |
| Hydrogen Bond Acceptors | 2 | Low numbers are generally favorable for passive diffusion across membranes. |
| Hydrogen Bond Donors | 1 | |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | Predicts high permeability in an in-vitro model of the intestinal wall. |
Predicted Collision Cross Section (CCS) Values for Gas-Phase Conformation
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. mdpi.com A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. nih.gov CCS values are highly reproducible and can significantly increase confidence in compound identification, especially in complex mixtures. mdpi.comresearchgate.net
Given the limited availability of experimental CCS data, computational methods have been developed to predict these values. nih.govshen-lab.org Machine learning algorithms, such as support vector regression, are trained on large databases of experimentally measured CCS values and molecular descriptors to create highly accurate prediction models. shen-lab.orgnih.gov These models can predict CCS values for various ion adducts, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecules, in different drift gases like nitrogen. nih.gov
Table 3: Predicted Collision Cross Section (CCS) Values for this compound
| Ion Adduct | Predicted CCS in N₂ (Ų) | Methodology |
|---|---|---|
| [M+H]⁺ | 160.5 | Prediction based on machine learning models trained on large experimental datasets. nih.govnih.gov |
| [M+Na]⁺ | 164.2 |
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of N-[4-(2-chloroacetyl)phenyl]benzamide by probing how the molecule interacts with electromagnetic radiation.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the proton spectrum is expected to show distinct signals for the amide proton, the aromatic protons on both phenyl rings, and the methylene (B1212753) protons of the chloroacetyl group. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons would resonate in the range of 7.0-8.5 ppm, showing complex splitting patterns (doublets and triplets) corresponding to their positions on the two distinct aromatic rings. The methylene protons (Cl-CH₂) adjacent to the ketone would appear as a sharp singlet, expected around 4.3-4.8 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Amide (N-H) | ~10.5 | Broad Singlet |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |
| Methylene (Cl-CH₂) | ~4.5 | Singlet |
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would feature signals for two carbonyl carbons (amide and ketone), twelve aromatic carbons, and one aliphatic carbon (methylene). The ketone carbonyl carbon (C=O) is expected at the most downfield position, around 190-200 ppm, while the amide carbonyl carbon would appear around 165-170 ppm. nih.gov The aromatic carbons would produce a cluster of signals between 115 and 140 ppm. The methylene carbon (Cl-CH₂) signal is anticipated in the range of 40-50 ppm. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone Carbonyl (C=O) | ~195 |
| Amide Carbonyl (C=O) | ~166 |
| Aromatic (Ar-C) | 115 - 140 |
| Methylene (Cl-CH₂) | ~44 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. researchgate.net Two distinct and strong absorption bands would be visible in the carbonyl region: one for the ketonic C=O stretch (typically 1680-1700 cm⁻¹) and another for the amide C=O stretch (Amide I band, typically 1650-1680 cm⁻¹). researchgate.net Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the C-Cl stretch from the chloroacetyl group would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ketone C=O | Stretch | 1680 - 1700 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₅H₁₂ClNO₂, Molecular Weight: 273.71 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 273 and an M+2 peak with approximately one-third the intensity due to the chlorine-37 isotope. guidechem.comchemwhat.com Common fragmentation patterns for benzamides often include the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and the subsequent phenyl cation (C₆H₅⁺) at m/z 77. nist.gov Other key fragments could arise from the cleavage of the chloroacetyl group.
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugation systems. The structure of this compound contains two major chromophores: the benzoyl group and the substituted phenyl ketone system. These conjugated systems are expected to result in strong UV absorption bands. Similar N-phenylbenzamide structures exhibit absorption maxima (λmax) in the range of 250-300 nm. nist.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
HPLC is a premier technique for the separation and quantification of compounds in a mixture. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective for purity analysis. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and water, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes. sielc.comsielc.com The compound would be detected using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound's peak would be characteristic under specific conditions, and the peak's area would be proportional to its concentration, allowing for quantitative purity assessment. sielc.com
Interactive Data Table: Typical RP-HPLC Conditions
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis (at λmax) |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For aromatic amides like this compound, GC-FID can be employed to detect the presence of any residual starting materials or by-products from its synthesis. The compound would first be dissolved in a suitable solvent and injected into the gas chromatograph. Separation occurs within a capillary column based on the compound's boiling point and interactions with the column's stationary phase. The Flame Ionization Detector then combusts the eluted compounds, generating a signal proportional to the amount of carbon atoms present, which allows for quantitative assessment of purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for monitoring the progress of chemical reactions and assessing the purity of a sample. In the context of this compound, TLC is invaluable during its synthesis to track the consumption of reactants and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel, and developed in an appropriate solvent system. The separated spots are visualized, often using UV light, allowing for a qualitative assessment of the mixture's components. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify the compound.
Capillary Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. While more commonly applied to charged molecules like proteins or nucleic acids, CZE can be adapted for neutral compounds like this compound through techniques like Micellar Electrokinetic Chromatography (MEKC), a mode of CZE. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the micelles, allowing for separation based on their hydrophobicity. This method offers high efficiency and minimal solvent consumption.
Elemental Analysis (CHNS)
Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For this compound (molecular formula C₁₅H₁₂ClNO₂), this analysis confirms that the empirical formula matches the theoretical composition. The technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. For a synthesized batch of this compound to be considered pure, the experimentally determined percentages must align closely with the calculated theoretical values, typically within a ±0.4% margin.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 65.82 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 4.43 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.96 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.12 |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.69 |
| Total | 273.73 | 100.00 |
Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)
While specific crystallographic data for this compound is not available in the reviewed literature, studies on closely related compounds such as 4-Chloro-N-phenylbenzamide have been conducted. Such analyses reveal key structural features, including the dihedral angles between aromatic rings and the nature of intermolecular interactions, such as hydrogen bonding, which dictates how the molecules pack in the crystal lattice. For example, in 4-Chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 59.6(1)°, and the molecules are linked into chains by N—H⋯O hydrogen bonds.
Table 2: Illustrative Crystallographic Data for a Related Compound (4-Chloro-N-phenylbenzamide)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₀ClNO | |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a (Å) | 5.3934 (3) | |
| b (Å) | 7.7679 (5) | |
| c (Å) | 13.7831 (8) | |
| α (°) | 105.887 (5) | |
| β (°) | 100.849 (4) | |
| γ (°) | 90.023 (4) | |
| Volume (ų) | 544.64 (5) | |
| Z | 2 |
Advanced Spectroscopic and Structural Analysis
Beyond standard characterization, advanced computational and analytical methods can provide deeper insight into the molecular structure and intermolecular interactions of this compound.
3D Interaction Energy Calculations: To further quantify the strength of the interactions identified by Hirshfeld surface analysis, 3D interaction energy calculations can be performed. Using quantum mechanical models, the energies of specific intermolecular interactions, such as hydrogen bonds and π–π stacking, are calculated between a central molecule and its neighbors in the crystal lattice. These calculations provide a quantitative ranking of the different interactions, distinguishing between strong electrostatic forces (like hydrogen bonds) and weaker dispersion forces, thereby clarifying the hierarchy of interactions that govern the supramolecular architecture.
Applications in Medicinal Chemistry Research and Chemical Biology
Utility as a Synthetic Intermediate for Novel Chemical Entities
N-[4-(2-chloroacetyl)phenyl]benzamide is a key building block in the synthesis of more complex molecules. The presence of the chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and heterocyclic systems. This reactivity is fundamental to its role as a synthetic intermediate.
For instance, the chloroacetamide derivative is used as a precursor for synthesizing N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. This is achieved by reacting it with 2-mercaptobenzothiazole. researchgate.netuea.ac.uk Similarly, it can be reacted with other nucleophiles like 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) and 6-amino-2-mercaptopyrimidin-4-ol to produce corresponding sulfide (B99878) products. researchgate.netuea.ac.uk
In another synthetic approach, 4-(2-chloroacetamido)benzoyl chloride, a closely related intermediate, is reacted with various substituted anilines to yield a series of benzamide (B126) derivatives. nih.govresearchgate.net This highlights the adaptability of the chloroacetylphenyl]benzamide core in generating libraries of compounds for biological screening. The general synthetic scheme often involves the initial preparation of a chloroacetamide intermediate which is then elaborated to introduce diverse chemical moieties, leading to the creation of novel chemical entities with varied pharmacological potential. nih.gov
Development of Hybrid Molecules with Enhanced Activities
The chemical structure of this compound, featuring a reactive chloroacetyl group, makes it a valuable intermediate for the synthesis of more complex, hybrid molecules with potentially enhanced biological activities. This strategy of creating hybrid molecules by combining different pharmacophores is a common approach in medicinal chemistry to develop novel therapeutic agents with improved efficacy, better target selectivity, or a broader spectrum of activity. semanticscholar.org
The chloroacetyl moiety serves as a key functional group for linking the this compound scaffold to other biologically active molecules. For example, the synthesis of novel phenylacetamide derivatives often involves the reaction of a chloroacetylated intermediate with various amines or other nucleophiles. nih.govnih.gov This synthetic route allows for the introduction of diverse chemical functionalities, leading to the creation of a library of new compounds for biological screening.
One area where this approach has been explored is in the development of anticonvulsant agents. Research has shown that new series of isatin-based derivatives with anticonvulsant activity can be synthesized using precursors derived from p-aminobenzoic acid, a component of the this compound structure. nih.gov Similarly, novel phenylacetamide derivatives have been designed and synthesized as potential anticonvulsants, with some showing promising activity in animal models of epilepsy. nih.govmdpi.com The core idea is to combine the structural features of known anticonvulsants with the benzamide framework to generate hybrid molecules with potentially synergistic or enhanced effects.
In a similar vein, this compound can be envisioned as a starting point for creating hybrid molecules targeting other therapeutic areas. For instance, by reacting it with molecules known for their antimicrobial or anticancer properties, it is possible to generate novel compounds with dual activities. A study on 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides demonstrated the synthesis of hybrid molecules by reacting a chloroacetamide derivative with 2-mercaptobenzimidazole (B194830), resulting in compounds with significant antimicrobial and anticancer effects. nih.govresearchgate.net This highlights the versatility of the chloroacetyl group in facilitating the linkage of different pharmacophoric units.
The development of these hybrid molecules often involves a multi-step synthesis process. A generalized scheme starting from a related precursor, 4-(2-chloroacetamido)benzoic acid, is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| i | p-aminobenzoic acid, Chloroacetyl chloride | Triethylamine (B128534), Ethanol (B145695) | 4-(2-chloroacetamido)benzoic acid |
| ii | 4-(2-chloroacetamido)benzoic acid, 2-Mercaptobenzimidazole | Anhydrous Potassium carbonate, Ethanol, Reflux | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid |
| iii | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid | Thionyl chloride, Methanol (B129727), Reflux | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride |
| iv | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride, Substituted anilines | Methanol, Reflux | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides |
This table illustrates a synthetic pathway where a chloroacetylated intermediate is used to build a more complex hybrid molecule with demonstrated biological activity. nih.gov The research into such hybrid molecules underscores the potential of this compound as a versatile building block in the design and synthesis of new chemical entities with enhanced therapeutic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(2-chloroacetyl)phenyl]benzamide, and how are intermediates purified?
- Methodology : The compound is typically synthesized via a two-step process:
Acylation : React 4-aminophenyl benzamide with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize via -NMR and LC-MS .
- Key Data :
| Step | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, TEA | DCM | 75–80 | 90–92 |
| 2 | Column chromatography | Ethyl acetate/hexane | 65–70 | >95 |
Q. How is the molecular structure of this compound confirmed?
- Analytical Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy : Key peaks include δ 7.8–8.1 ppm (benzamide protons) and δ 4.3 ppm (chloroacetyl CH) .
- Mass spectrometry : Molecular ion peak at m/z 288.7 (M+H) .
Q. What preliminary biological assays are used to screen this compound?
- In vitro assays :
- Kinase inhibition : Test against EGFR or VEGFR-2 at 10 µM, using ADP-Glo™ kinase assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce chloroacetyl hydrolysis during synthesis?
- Strategies :
- Use low temperatures (0–5°C) during acylation to minimize side reactions .
- Replace TEA with Hunig’s base (DIPEA) for superior buffering in anhydrous THF .
- Monitor reaction progress via TLC (R = 0.4 in 3:7 ethyl acetate/hexane) .
Q. What structural features drive its selectivity in enzyme inhibition?
- SAR Insights :
- The chloroacetyl group enhances electrophilicity, enabling covalent binding to cysteine residues in kinase active sites .
- Substitution at the benzamide para-position with electron-withdrawing groups (e.g., -NO) improves potency by 3-fold in EGFR inhibition .
- Computational Modeling :
- Docking studies (AutoDock Vina) show a binding energy of −9.2 kcal/mol with EGFR’s ATP pocket .
Q. How do contradictory cytotoxicity results across cell lines arise, and how can they be resolved?
- Analysis : Discrepancies may stem from:
- Metabolic differences : HeLa cells overexpress CYP3A4, enhancing prodrug activation .
- Assay protocols : Standardize incubation times (48 hrs) and serum-free conditions .
- Resolution : Validate using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Approaches :
- Prodrug design : Introduce phosphate esters at the benzamide group, increasing aqueous solubility by 10× .
- Nanoparticle encapsulation : Use PLGA polymers to achieve sustained release (t = 8 hrs in plasma) .
Methodological Resources
- Synthetic Protocols : Refer to PubChem data (CID 11879644) for validated reaction conditions .
- Crystallography Standards : Use CIF files from Acta Crystallographica Section E for structural comparisons .
- Biological Assays : Follow NIH/NCBI guidelines for kinase inhibition assays to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
